molecular formula C9H7FN2O3 B13509732 2-Ethoxy-6-fluoro-3-nitrobenzonitrile

2-Ethoxy-6-fluoro-3-nitrobenzonitrile

Cat. No.: B13509732
M. Wt: 210.16 g/mol
InChI Key: JPBHOZYUBXCFNQ-UHFFFAOYSA-N
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Description

2-Ethoxy-6-fluoro-3-nitrobenzonitrile is a benzonitrile derivative featuring an ethoxy group (-OCH2CH3) at position 2, a nitro group (-NO2) at position 3, and a fluorine atom (-F) at position 4. The nitrile group (-CN) occupies position 1 on the aromatic ring. This compound’s structure combines electron-withdrawing (nitro, nitrile) and electron-donating (ethoxy) substituents, creating a unique electronic profile. Such compounds are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and stability .

Properties

Molecular Formula

C9H7FN2O3

Molecular Weight

210.16 g/mol

IUPAC Name

2-ethoxy-6-fluoro-3-nitrobenzonitrile

InChI

InChI=1S/C9H7FN2O3/c1-2-15-9-6(5-11)7(10)3-4-8(9)12(13)14/h3-4H,2H2,1H3

InChI Key

JPBHOZYUBXCFNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1C#N)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-fluoro-3-nitrobenzonitrile typically involves a multi-step process starting from commercially available precursors. One common method involves the nitration of 2-ethoxy-6-fluorobenzonitrile. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of 2-Ethoxy-6-fluoro-3-nitrobenzonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the reaction rate. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-fluoro-3-nitrobenzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The ethoxy group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Aromatic Substitution: Substituted aromatic compounds with various nucleophiles.

    Reduction: 2-Ethoxy-6-fluoro-3-aminobenzonitrile.

    Oxidation: 2-Ethoxy-6-fluoro-3-nitrobenzoic acid.

Scientific Research Applications

2-Ethoxy-6-fluoro-3-nitrobenzonitrile finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and materials for electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-fluoro-3-nitrobenzonitrile involves its interaction with specific molecular targets, depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group can also influence its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

2-Bromo-3-ethoxy-6-fluorobenzonitrile (C9H7BrFNO)
  • Key Differences : Bromine replaces the nitro group at position 3.
  • Impact : Bromine’s electron-withdrawing inductive effect is weaker than nitro’s, making the aromatic ring less electron-deficient. Bromine also serves as a leaving group, enabling nucleophilic substitution reactions, unlike the nitro group, which stabilizes the ring against electrophilic attack .
  • Applications : More suited for cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s reactivity .
6-Amino-3-bromo-2-fluorobenzonitrile (C7H4BrFN2)
  • Key Differences: Amino (-NH2) at position 6 replaces ethoxy, and bromine replaces nitro.
  • Impact: The amino group is strongly electron-donating, increasing ring electron density. This enhances solubility in acidic media (via protonation) and alters reactivity in electrophilic substitutions. Bromine’s presence allows for further functionalization .
Ethyl 2-amino-6-fluoro-3-nitrobenzoate (C9H9FN2O4)
  • Key Differences: Ester (-COOEt) replaces nitrile, and amino replaces ethoxy.
  • Impact: The ester group is less electron-withdrawing than nitrile, reducing ring deactivation. Amino’s electron-donating nature counterbalances nitro’s electron withdrawal, creating a polarized electronic environment. This compound is more soluble in polar solvents compared to nitriles .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
2-Ethoxy-6-fluoro-3-nitrobenzonitrile C9H7FN2O3 226.16 High thermal stability, low water solubility, reactive at nitro position
2-Bromo-3-ethoxy-6-fluorobenzonitrile C9H7BrFNO 244.06 Higher molecular weight, reactive bromine site for cross-coupling
6-Amino-3-bromo-2-fluorobenzonitrile C7H4BrFN2 215.02 Basic amino group enhances solubility in acidic media

Structural Analogues with Halogen Variations

  • Chlorine’s stronger electron-withdrawing effect further deactivates the ring compared to ethoxy .

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